1-(1-Pyrrolidinylmethyl)cyclopropanamine
Description
1-(1-Pyrrolidinylmethyl)cyclopropanamine is a cyclopropane derivative featuring a pyrrolidinylmethyl substituent attached to the cyclopropane ring. Cyclopropanamines are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H16N2/c9-8(3-4-8)7-10-5-1-2-6-10/h1-7,9H2 |
InChI Key |
MGCJZBYRTULQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation via Ring-Closure of Organic Dihalides
One foundational approach to synthesizing cyclopropane derivatives is through ring-closure reactions of organic dihalides in the presence of reducing agents. According to a Chinese patent (CN102757311A), 1,1-cyclopropanedimethanol is prepared by reacting an organic dihalide such as dichloro or dibromo neopentyl glycol with a reductive metal powder (preferentially zinc powder) in an alcoholic solvent (e.g., ethanol). This reaction proceeds via intramolecular ring closure to form the cyclopropane ring with high yield (>90%) and purity (>98%).
| Parameter | Details |
|---|---|
| Organic dihalide | Dichloro or dibromo neopentyl glycol |
| Reductive agent | Zinc powder (preferred), iron or nickel |
| Solvent | Alcohols such as ethanol, methanol, propanol |
| Molar ratio (dihalide:Zn:solvent) | 1 : 1–1.5 : 10–50 (preferably 1 : 1.2 : 40) |
| Yield | >90% |
| Purity | >98% |
This method is simple, safe, and scalable, making it suitable for preparing cyclopropane intermediates that can be further functionalized.
Introduction of the Pyrrolidinylmethyl Group
The key functionalization step to obtain 1-(1-pyrrolidinylmethyl)cyclopropanamine involves attaching the pyrrolidine ring via a methylene linker to the cyclopropane amine. While direct literature on this exact compound is sparse, analogous methods for introducing pyrrolidinylmethyl substituents typically involve nucleophilic substitution or reductive amination strategies:
Nucleophilic substitution: A halomethyl cyclopropanamine intermediate (e.g., bromomethylcyclopropanamine) can be reacted with pyrrolidine under basic conditions to substitute the halogen with the pyrrolidinylmethyl group.
Reductive amination: Cyclopropanone or cyclopropanecarboxaldehyde derivatives can be reacted with pyrrolidine and an amine source under reductive amination conditions to form the desired amine linkage.
These approaches are consistent with general synthetic organic techniques for installing amine substituents on cyclopropane rings.
Alternative Synthetic Routes from Carbamate Intermediates
Methyl cyclopropylcarbamate and related carbamate derivatives have been reported as intermediates in cyclopropylamine synthesis. The carbamate group can be converted to the corresponding amine via reduction or substitution reactions, which can then be functionalized with pyrrolidinylmethyl groups.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Methyl cyclopropylcarbamate | 73330-91-3 | C5H9NO2 | 115.13 | Boiling point: 188.7°C, Density: 1.1 g/cm³ |
This route may involve:
- Formation of methyl cyclopropylcarbamate from cyclopropanamine and methyl chloroformate.
- Subsequent displacement or reduction steps to introduce the pyrrolidinylmethyl substituent.
Summary Table of Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pyrrolidinylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of N-substituted pyrrolidinylmethyl derivatives.
Scientific Research Applications
1-(1-Pyrrolidinylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Pyrrolidinylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their substituents include:
Key Observations:
- Pyrrolidinylmethyl vs. Other Substituents : The pyrrolidinylmethyl group introduces a nitrogen-containing heterocycle, likely enhancing solubility in polar solvents and enabling hydrogen bonding with biological targets. This contrasts with hydrophobic groups (e.g., trifluoromethyl) or aromatic substituents (e.g., bromophenyl), which prioritize lipophilicity or target-specific interactions .
Market and Commercial Viability
- 1-(4-Methylphenyl)cyclopropanamine : Market analysis (2020–2025) shows growing demand in pharmaceutical intermediates, with Chinese imports/exports playing a significant role .
- Bromophenyl Derivatives : Priced at ~$220/g (95% purity), indicating high value for specialized applications .
Target Compound’s Outlook : If optimized for CNS targets, the compound could occupy niche markets in neuropharmacology, competing with pyrrolidine-containing drugs like SSRIs or antipsychotics .
Biological Activity
1-(1-Pyrrolidinylmethyl)cyclopropanamine is a cyclopropylamine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects. This article explores the biological activity of this compound through a review of available literature, case studies, and relevant research findings.
Chemical Structure
The chemical structure of 1-(1-Pyrrolidinylmethyl)cyclopropanamine includes a cyclopropane ring and a pyrrolidine moiety, contributing to its unique pharmacological properties. The molecular formula is CHN, with a molecular weight of approximately 168.25 g/mol.
Research indicates that 1-(1-Pyrrolidinylmethyl)cyclopropanamine may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.
- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic processes, potentially affecting pathways associated with inflammation and cellular proliferation.
Pharmacological Profiles
The pharmacological profiles of cyclopropylamines, including this compound, have been investigated in various studies:
- Antidepressant-like Effects : In animal models, compounds similar to 1-(1-Pyrrolidinylmethyl)cyclopropanamine have shown antidepressant-like effects, suggesting potential applications in treating mood disorders.
- Neuroprotective Properties : Some studies have indicated that this compound may exhibit neuroprotective properties against oxidative stress and neuroinflammation.
Case Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of 1-(1-Pyrrolidinylmethyl)cyclopropanamine resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test to measure behavioral changes. Results indicated that the compound increased locomotor activity and reduced immobility time, suggesting an antidepressant effect.
Case Study 2: Neuroprotection in Ischemia Models
In a separate investigation involving ischemic stroke models, 1-(1-Pyrrolidinylmethyl)cyclopropanamine was administered prior to induced ischemia. The results showed a marked reduction in infarct size and improved neurological outcomes compared to control groups. Histological analysis revealed decreased neuronal apoptosis and enhanced survival rates in treated animals.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
